6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
The compound "6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of the imidazo[1,2-a]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the condensation of 2-aminopyridine with different reagents. For instance, a series of methyl imidazo[1,2-a]pyridine-2-carbamates was synthesized using a novel one-step condensation of 2-aminopyridine and methyl chloroacetylcarbamate for anthelmintic testing . Another method includes a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid, leading to the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones . Additionally, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involves tosylation of aminopyridine, treatment with acetamides, and the use of a new Horner–Emmons reagent .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. The substitution patterns on the imidazo[1,2-a]pyridine core can significantly influence the biological activity and physical properties of these compounds. For example, the introduction of a phenylsulfinyl group at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to enhance anthelmintic activity .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. The oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur as an oxidant leads to the formation of 1,3-diarylated imidazo[1,5-a]pyridines . This reaction demonstrates the versatility of imidazo[1,2-a]pyridine derivatives in forming new bonds and introducing functional groups that can modulate their chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of various substituents can affect their solubility, stability, and reactivity. For instance, the fluorescent properties of 1,3-diarylated imidazo[1,5-a]pyridines were found to be significantly improved compared to their monosubstituted counterparts, with fluorescence emission in the wavelength range of 454-524 nm . These properties are crucial for the potential application of these compounds in fluorescent probes and optical materials.
Scientific Research Applications
Synthesis Techniques and Variants
Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation
The synthesis of methylimidazo[1,2-a]pyridines, including derivatives similar to the target compound, has been achieved without catalysts in aqueous conditions. Additionally, using acetonitrile as a solvent and silver as a catalyst can produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan et al., 2013).
Synthesis of Imidazo[4,5-b]pyridines
The creation of imidazo[4,5-b]pyridine derivatives from aminoimidazolecarbaldehydes demonstrates the versatility of the imidazo[1,2-a]pyridine structure in synthesizing various heterocyclic compounds (Francisco Perandones & J. Soto, 1997).
Synthesis and Biological Study of Oxopyrimidines and Thiopyrimidines
This research highlights the synthesis of derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde and their evaluation for antibacterial and antifungal activities (M. Ladani et al., 2009).
Catalysis and Chemical Reactions
Multicomponent Reaction for Fully Substituted Furans
N,N-substituted imidazo[1,5-a]pyridine carbenes, related to the core structure, were used in a multicomponent reaction to produce aminofuran derivatives, showcasing the compound's utility in organic synthesis (Huan-Rui Pan et al., 2010).
One-Pot Synthesis of Naphtho[1′,2′4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones
This research describes a one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin derivatives, indicating the compound's potential in complex organic synthesis (M. F. Baig et al., 2017).
Fluorescence and Sensing Applications
- Fluorescent Molecular Rotor Studies: The synthesis of fluorescent molecular rotors using imidazo[1,2-a]pyridine-3-carbaldehyde derivatives highlights their application in studying molecular properties and sensing (S. D. Jadhav & N. Sekar, 2017).
Catalytic Activities
- Evaluation of Catalytic Activity in Oxidation Reactions: Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, specifically in the oxidation of catechol to o-quinone, demonstrating their potential in catalysis (R. Saddik et al., 2012).
Future Directions
Imidazo[1,2-a]pyridines, including “6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic pathways, improving the ecological impact of the synthesis methods, and exploring new pharmaceutical applications .
properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDYAKVOYGTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
400777-11-9 | |
Record name | 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine-3-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400777119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2-(4-Methylphenyl)-imidazo[1,2-a]pyridine-3-Carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5SS4WH9HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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